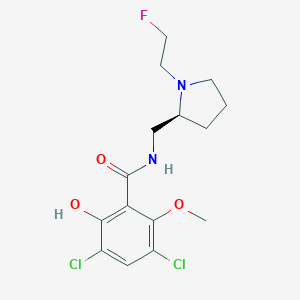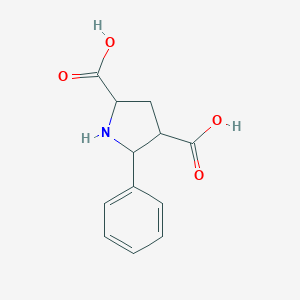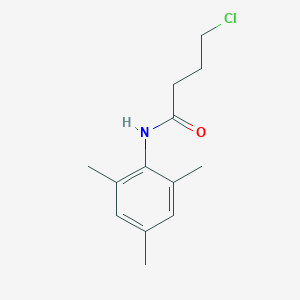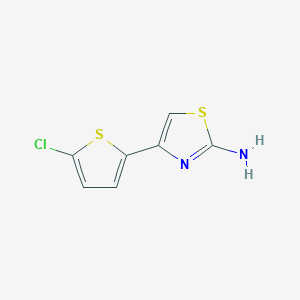
Fluororaclopride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluororaclopride is a radiolabeled dopamine D2 receptor antagonist that is used as a molecular imaging agent in positron emission tomography (PET) studies. It is a synthetic compound that is used to study the distribution and density of dopamine D2 receptors in the brain. This compound is a useful tool for studying various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction.
Mécanisme D'action
Fluororaclopride binds to dopamine D2 receptors in the brain, which are primarily located in the striatum. The binding of this compound to dopamine D2 receptors is reversible, and the rate of dissociation is slow. This allows for the accumulation of the radiotracer in areas of the brain with high levels of dopamine D2 receptors. This compound imaging can then be used to visualize the distribution and density of dopamine D2 receptors in the brain.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects other than its binding to dopamine D2 receptors in the brain. It is a safe and well-tolerated compound that is used in low doses for this compound imaging studies.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using fluororaclopride in lab experiments is its ability to visualize the distribution and density of dopamine D2 receptors in the brain. This allows for the investigation of the underlying mechanisms of various neurological and psychiatric disorders. However, this compound has some limitations, including its short half-life (110 minutes) and the need for specialized this compound imaging equipment. Additionally, the use of this compound is limited to preclinical and clinical research studies and is not approved for clinical use.
Orientations Futures
There are several future directions for the use of fluororaclopride in scientific research. One area of interest is the investigation of the relationship between dopamine D2 receptor density and cognitive function in various neurological and psychiatric disorders. Another area of interest is the development of new therapeutic strategies that target dopamine D2 receptors in the brain. Additionally, the use of this compound in combination with other imaging modalities, such as magnetic resonance imaging (MRI), may provide more comprehensive insights into the pathophysiology of various disorders. Finally, the development of new radiotracers that target other neurotransmitter systems in the brain may provide new opportunities for investigating the underlying mechanisms of neurological and psychiatric disorders.
Méthodes De Synthèse
Fluororaclopride is synthesized by reacting raclopride with [18F]fluoride ion in the presence of a phase transfer catalyst. The reaction is carried out in a solvent mixture of acetonitrile and water, and the product is purified using high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
Fluororaclopride is widely used in scientific research to study the distribution and density of dopamine D2 receptors in the brain. It is a useful tool for investigating the pathophysiology of various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction. This compound studies using this compound have provided valuable insights into the underlying mechanisms of these disorders and have helped to develop new therapeutic strategies.
Propriétés
| 124840-52-4 | |
Formule moléculaire |
C15H19Cl2FN2O3 |
Poids moléculaire |
365.2 g/mol |
Nom IUPAC |
3,5-dichloro-N-[[1-(2-fluoroethyl)pyrrolidin-2-yl]methyl]-2-hydroxy-6-methoxybenzamide |
InChI |
InChI=1S/C15H19Cl2FN2O3/c1-23-14-11(17)7-10(16)13(21)12(14)15(22)19-8-9-3-2-5-20(9)6-4-18/h7,9,21H,2-6,8H2,1H3,(H,19,22) |
Clé InChI |
SUMSSRZHRHBCGI-UHFFFAOYSA-N |
SMILES isomérique |
COC1=C(C=C(C(=C1C(=O)NC[C@@H]2CCCN2CCF)O)Cl)Cl |
SMILES |
COC1=C(C=C(C(=C1C(=O)NCC2CCCN2CCF)O)Cl)Cl |
SMILES canonique |
COC1=C(C=C(C(=C1C(=O)NCC2CCCN2CCF)O)Cl)Cl |
Synonymes |
fluororaclopride S-3,5-dichloro-6-methoxy-N-(1-(2-(F-18)-fluoroethyl)-2-pyrrolidinylmethyl)salicylamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[[(2R,3S,5R)-2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B38862.png)









